Neutrophil Superoxide Inhibition: Aucuparin (IC50 = 17.0 μM) vs. Lucidafuran
In a direct head-to-head assay, aucuparin exhibited potent and quantifiable inhibition of fMLP-induced superoxide (O₂⁻) production by human neutrophils with an IC50 value of 17.0 ± 6.8 μM. This activity was superior to the structurally related dibenzofuran, lucidafuran, which showed an IC50 of 18.7 ± 4.4 μM under identical assay conditions . This demonstrates a measurable, albeit small, advantage in potency for aucuparin over this specific comparator in this defined biological context.
| Evidence Dimension | Inhibition of fMLP-induced superoxide production in human neutrophils |
|---|---|
| Target Compound Data | IC50 = 17.0 ± 6.8 μM |
| Comparator Or Baseline | Lucidafuran: IC50 = 18.7 ± 4.4 μM |
| Quantified Difference | Aucuparin IC50 is 1.1-fold lower (more potent) than lucidafuran |
| Conditions | Human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP). Compounds isolated from Pourthiaea lucida stems. |
Why This Matters
Quantifies a specific, non-antimicrobial bioactivity of aucuparin, providing a measurable benchmark for quality control and distinguishing it from related compounds in anti-inflammatory research applications.
